molecular formula C7H12ClFO2S B2533374 (2-Fluorocyclohexyl)methanesulfonyl chloride CAS No. 1781541-49-8

(2-Fluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B2533374
CAS No.: 1781541-49-8
M. Wt: 214.68
InChI Key: DHUSJHLYKNVKMH-UHFFFAOYSA-N
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Description

(2-Fluorocyclohexyl)methanesulfonyl chloride is a specialized sulfonyl chloride reagent valued in medicinal chemistry and organic synthesis for its dual functional group presence. The sulfonyl chloride moiety is a highly versatile electrophile, enabling its use in creating sulfonate esters and sulfonamides. Sulfonate esters are common intermediates in substitution and elimination reactions, while sulfonamides form robust linkages resistant to hydrolysis, making them valuable in drug discovery . The integrated 2-fluorocyclohexyl group provides a sterically defined and electronically distinct scaffold that can be critical for modulating the properties of lead compounds in pharmaceutical research, such as in the development of beta-secretase inhibitors explored for Alzheimer's disease . As a reagent, it facilitates the introduction of a fluorinated, aliphatic ring system, which is a key motif in the design of active pharmaceutical ingredients and other bioactive molecules . This compound must be handled with extreme care, as sulfonyl chlorides are typically moisture-sensitive, corrosive, and highly toxic lachrymators . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-fluorocyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUSJHLYKNVKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 2-fluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Fluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols

Scientific Research Applications

Chemistry: (2-Fluorocyclohexyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into target molecules. It is also employed in the synthesis of various fluorinated compounds .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce fluorine atoms into biologically active molecules, potentially altering their properties and enhancing their activity .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of (2-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluorine atom on the cyclohexyl ring can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of (2-Fluorocyclohexyl)methanesulfonyl chloride with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/mL) Substituent Type
This compound Not available C₇H₁₂ClFO₂S 210.64 (calc.) Not reported Not reported Fluorinated cyclohexyl
(2-Methylcyclohexyl)methanesulfonyl chloride 1780418-47-4 C₈H₁₅ClO₂S 210.72 Not reported Not reported Methyl-substituted cyclohexyl
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride 105506679 C₈H₁₃ClF₂O₂S 242.70 Not reported Not reported Difluoro-substituted cyclohexyl + ethane chain
Methanesulfonyl chloride 124-63-0 CH₃ClO₂S 114.55 60 (21 mmHg) 1.48 (25°C) Simple alkyl chain
(2-Cyanophenyl)methanesulfonyl chloride Not available C₈H₆ClNO₂S 215.66 Not reported Not reported Cyanophenyl substituent

Key Observations :

  • Molecular Complexity : Cyclohexyl derivatives (e.g., 2-methyl, 2-fluoro) exhibit higher molecular weights compared to methanesulfonyl chloride due to their bulky substituents .
  • The difluoro analog () further amplifies this effect .
  • Physical Properties : Methanesulfonyl chloride serves as a baseline with a low boiling point (60°C at 21 mmHg) and moderate density (1.48 g/mL). Cyclohexyl derivatives likely have higher boiling points due to increased molecular mass and steric hindrance .

Research and Market Insights

  • Market Trends: Fluorinated sulfonyl chlorides are gaining traction in drug discovery for their enhanced bioavailability and resistance to oxidative degradation. The global market for analogs like (1-Cyanocyclobutyl)methanesulfonyl chloride is expanding, driven by demand in agrochemicals and pharmaceuticals .
  • Synthetic Challenges: Introducing fluorine to cyclohexyl rings requires specialized reagents (e.g., Selectfluor) or fluorination catalysts, increasing production costs compared to non-fluorinated analogs .

Biological Activity

(2-Fluorocyclohexyl)methanesulfonyl chloride is an organosulfur compound that has gained attention in chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C7_7H10_{10}ClFOS, with a molecular weight of approximately 214.69 g/mol. It appears as a colorless to yellowish liquid and is soluble in various polar organic solvents, making it suitable for diverse chemical applications.

The biological activity of this compound primarily stems from its sulfonyl chloride group, which acts as an electrophile. This allows the compound to participate in nucleophilic substitution reactions with various biological molecules, potentially modifying their structure and function. The introduction of a fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may improve its bioactivity compared to non-fluorinated analogs.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberBiological Activity Description
This compound1781541-49-8Electrophilic behavior; potential pharmaceutical intermediate
(4-Fluorophenyl)methanesulfonyl chloride1783346-01-9Antibacterial properties; used in drug synthesis
(1-Fluorocyclohexyl)methanesulfonyl chloride1783346-01-9Reactivity with nucleophiles; potential therapeutic uses

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have been shown to possess strong antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition . These findings suggest that this compound may also exhibit similar antimicrobial effects, warranting further investigation.

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the structure of methanesulfonyl compounds has been linked to enhanced biological activity. A study on fluoroarylbichalcophene derivatives demonstrated that the presence of fluorine improved their antibacterial efficacy significantly compared to non-fluorinated counterparts . This principle may apply similarly to this compound, where the fluorine substitution could enhance its interaction with biological targets.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Methanesulfonyl chlorides are known to be hazardous; they can cause severe skin burns and eye damage upon contact and may be harmful if inhaled or ingested . Safety precautions must be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (2-Fluorocyclohexyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use JIS T 8116-certified chemical-resistant gloves, JIS T 8147 safety goggles, and a respirator for organic vapors (JIS T 8152) to prevent dermal/ocular exposure and inhalation .
  • Ventilation : Implement local exhaust ventilation and avoid open handling to minimize vapor accumulation .
  • Emergency Response : In case of skin contact, immediately remove contaminated clothing and rinse with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are viable for preparing this compound?

  • Methodological Answer :

  • Starting Materials : Analogous to benzenesulfonyl chloride derivatives, begin with fluorinated cyclohexane precursors. For example, fluorocyclohexane methanol can be reacted with methanesulfonyl chloride under controlled conditions (e.g., −10°C in anhydrous dichloromethane) .
  • Reaction Optimization : Monitor reaction progress via TLC or NMR to avoid over-sulfonylation. Purify via fractional distillation under reduced pressure to isolate the product .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Store in amber glass containers at 2–8°C in a ventilated, corrosion-resistant cabinet. Avoid exposure to moisture, strong oxidizers (e.g., peroxides), and direct sunlight, which may accelerate decomposition .
  • Stability Monitoring : Periodically analyze samples via FT-IR or GC-MS to detect degradation products like SOx or halogenated byproducts .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for fluorinated methanesulfonyl derivatives be resolved?

  • Methodological Answer :

  • Data Harmonization : Conduct comparative studies using standardized OECD test guidelines (e.g., Test No. 423 for acute oral toxicity) to reconcile species-specific disparities. For instance, methanesulfonyl chloride’s toxicity is attributed to the parent compound due to slow hydrolysis, unlike faster-hydrolyzing analogs (e.g., thionyl chloride) .
  • Mechanistic Studies : Use in vitro models (e.g., human lung epithelial cells) to differentiate direct cytotoxicity from metabolite-driven effects .

Q. What advanced analytical techniques are optimal for characterizing this compound’s purity and degradation pathways?

  • Methodological Answer :

  • Purity Analysis : Employ LC-MS/MS with a C18 column and negative ion mode to detect trace impurities (e.g., unreacted precursors or fluorinated byproducts) .
  • Degradation Profiling : Use accelerated stability testing (40°C/75% RH for 6 months) coupled with HRMS to identify decomposition products like sulfonic acids or cyclohexyl fluorides .

Q. How does fluorination at the cyclohexyl position influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl group, enhancing reactivity toward amines or alcohols. Quantify this via Hammett substituent constants (σₚ) derived from kinetic studies .
  • Steric Considerations : Use DFT calculations to model steric hindrance caused by the fluorocyclohexyl group, which may reduce accessibility to bulky nucleophiles .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in hydrolysis rates between this compound and its non-fluorinated analogs?

  • Methodological Answer :

  • Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 2–12) using UV-Vis spectroscopy to track sulfonate formation. Compare rate constants (k) with non-fluorinated analogs to quantify fluorine’s impact .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis assays to trace oxygen incorporation into products, clarifying mechanistic pathways .

Q. What strategies mitigate environmental release of this compound during large-scale reactions?

  • Methodological Answer :

  • Waste Treatment : Neutralize waste streams with 10% sodium bicarbonate before disposal. Validate efficacy via ion chromatography to confirm sulfonate conversion .
  • Containment : Use closed-system reactors with scrubbers to capture volatile byproducts (e.g., HCl gas) .

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